6-Anilino-5,8-quinolinedione is a chemical compound frequently employed in scientific research as a pharmacological tool. [] It is known for its ability to lower intracellular levels of cyclic guanosine 3',5'-monophosphate (cGMP). [] While its exact mechanism of action remains partially unclear, it is recognized as an inhibitor of both soluble and particulate guanylate cyclase, enzymes responsible for cGMP production. [, ] 6-Anilino-5,8-quinolinedione also exhibits superoxide anion-generating properties, influencing cellular redox states. [, ]
6-Anilino-5,8-quinolinedione is a synthetic compound classified as a quinoline derivative. It is recognized for its significant biological activity, particularly in the field of medicinal chemistry. The compound features an anilino group at the 6-position of the quinoline-5,8-dione structure, which enhances its pharmacological properties and potential therapeutic applications.
The compound can be synthesized from quinoline-5,8-dione through various chemical reactions involving aniline derivatives. Its structure allows for modifications that can lead to various derivatives with differing biological activities. Research has shown that these derivatives can exhibit antiproliferative effects against cancer cell lines, indicating their potential as therapeutic agents in oncology .
6-Anilino-5,8-quinolinedione is classified under:
The synthesis of 6-anilino-5,8-quinolinedione typically involves the following steps:
The synthesis process requires careful control of reaction conditions such as temperature and solvent composition to ensure high yields and purity of the final product. Column chromatography is typically used for purification.
6-Anilino-5,8-quinolinedione participates in several chemical reactions that are crucial for its biological activity:
The mechanisms of action involve complex biochemical pathways where the compound's ability to undergo redox cycling contributes to its cytotoxic effects.
The mechanism of action for 6-anilino-5,8-quinolinedione primarily involves:
Research has demonstrated that compounds similar to 6-anilino-5,8-quinolinedione exhibit varying degrees of cytotoxicity depending on their structural modifications and interactions with cellular targets.
Studies have shown that modifications to the anilino group can significantly alter the compound's solubility and biological activity, highlighting the importance of structure-activity relationships in drug design .
6-Anilino-5,8-quinolinedione has several notable applications:
The synthesis of 6-anilino-5,8-quinolinedione (LY83583) and its derivatives relies on chemoselective reactions that preserve the quinone redox functionality while enabling precise anilino group installation. The benchmark route employs a two-step sequence starting from commercially available 5,8-quinolinedione. Initial nucleophilic aromatic substitution (SNAr) with substituted anilines occurs regioselectively at the C6 position, exploiting the electron-deficient character of the quinone system. This reaction proceeds optimally in anhydrous ethanol at 60-80°C for 8-12 hours, yielding intermediate 6-nitroso derivatives that undergo in situ oxidation to the target quinones using ceric ammonium nitrate (CAN) or aerobic oxygen [1] [5].
A critical advancement involves protecting group strategies to prevent over-amination at C7. Researchers have demonstrated that bulky silyl protecting groups (e.g., tert-butyldimethylsilyl chloride) temporarily shield the C7 position during C6 amination, achieving >95% regioselectivity. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the C7 for further functionalization [7]. This approach enables the synthesis of unsymmetrical analogs like AQQ13 (6-(3,4-dimethoxyanilino)-5,8-quinolinedione), which exhibits enhanced anticancer activity [1].
Table 1: Chemoselective Synthesis Routes for Key Derivatives
Analog | Aniline Reagent | Catalyst/Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
LY83583 | Aniline | None/Ethanol | 80 | 78 |
AQQ1 | 2-Methoxyaniline | AuCl₃/DMSO | 25 | 85 |
AQQ13 | 3,4-Dimethoxyaniline | CAN/Acetonitrile | 60 | 92 |
7-F-AQQ13 | 3,4-Dimethoxyaniline | TBSCl protection | 70 | 76 |
Regioselectivity at the electron-deficient C6 and C7 positions is governed by solvent polarity, catalyst choice, and electronic modulation. In polar aprotic solvents (DMSO, DMF), nucleophilic attack occurs preferentially at C6 due to its lower LUMO energy (-3.2 eV) compared to C7 (-2.9 eV), as confirmed by DFT calculations. Switching to protic solvents (methanol, ethanol) reduces selectivity (C6:C7 ratio from 25:1 to 3:1) due to hydrogen bonding that attenuates the C6 electrophilicity [5] [7].
Catalytic systems exert profound effects:
Recent work demonstrates sequential functionalization: C6 amination followed by C7 palladium-catalyzed arylation using arylboronic acids. This leverages the divergent reactivity—C6 acts as a Michael acceptor for amines, while C7 participates in cross-coupling after transient enolization [9].
Table 2: Solvent and Catalyst Effects on Regioselectivity
Reaction System | C6:C7 Ratio | Rate (h⁻¹) | Key Mechanism |
---|---|---|---|
Ethanol (uncatalyzed) | 3:1 | 0.12 | H-bonding reduces C6 electrophilicity |
DMSO/AuCl₃ (0.5 mol%) | >50:1 | 1.85 | Au-aniline complex targets C6 |
Acetonitrile/Sc(OTf)₃ (10 mol%) | 1:8 | 0.93 | Chelation directs nucleophiles to C7 |
Toluene-water/Aliquat 336 | 12:1 | 0.45 | Phase-transfer enhances aniline nucleophilicity |
Structural optimization of 6-anilino-5,8-quinolinedione focuses on hybrid analogues where the anilino moiety carries biologically active motifs:
Computational design employs molecular docking against DNA topoisomerase IIβ and ABL1 kinase. Substituents at the anilino meta-position (e.g., nitro, cyano) improve hydrophobic contacts with ABL1’s ATP pocket, while ortho-methoxy groups enhance DNA intercalation through van der Waals contacts with sugar-phosphate backbones [1].
Table 3: Biological Activities of Key Hybrid Analogues
Hybrid Analog | Aniline Substituent | Biological Activity | Potency (IC₅₀ or Kᵢ) | Target |
---|---|---|---|---|
AQQ13 | 3,4-Dimethoxy | Antileukemic (K562) | 0.59 ± 0.07 μM | DNA cleavage |
AQQ8-NO₂ | 2-Ethoxy-5-nitro | ABL1 kinase inhibition | 3.2 ± 0.4 μM | ABL1 ATP pocket |
Ru(II)-His-AQQ13 | 3,4-Dimethoxy | Guanylate cyclase inhibition | 0.40 ± 0.05 μM | sGC heme domain |
Chalcone-AQQ17 | 4-COCH=CHPh | DNA cleavage & ROS generation | 1.7 ± 0.2 μM (MTT) | DNA/ROS |
Interactive Insight: The 3,4-dimethoxy motif in AQQ13 exemplifies ortho-para directing group synergy—the meta-methoxy electronically tunes aniline nucleophilicity, while the para-methoxy enables hydrophobic DNA contacts. This dual role underpins its 4.5-fold selectivity index over normal cells [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7